BenchChemオンラインストアへようこそ!

5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid

Kinase inhibitor Medicinal chemistry Scaffold regioisomer

This building block delivers the pyrrolo[2,3-b]pyrazine core with a pre-installed 2-carboxylic acid handle—no deprotection required. The free N-H at position 5 permits orthogonal alkylation/arylation. Unlike the 7-carboxamide series, this 2-COOH regioisomer provides alternative hinge-binding vectors for JAK, SYK, FGFR, ITK kinase targets. MW 163.13, cLogP -0.838, 2 HBD—meets fragment-like criteria for hit-to-lead optimization. Core scaffold of Upadacitinib; optimized derivatives achieve IC50 values as low as 5 nM with >100-fold kinase selectivity. Ideal for parallel amide coupling libraries and chemical probe synthesis.

Molecular Formula C7H5N3O2
Molecular Weight 163.136
CAS No. 1895027-47-0
Cat. No. B2819660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid
CAS1895027-47-0
Molecular FormulaC7H5N3O2
Molecular Weight163.136
Structural Identifiers
SMILESC1=CNC2=NC=C(N=C21)C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9)(H,11,12)
InChIKeyUOTXKOZTZRZXBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic Acid (CAS 1895027-47-0): Procurement-Quality Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid (CAS 1895027-47-0) is a nitrogen-containing fused bicyclic heterocycle (C7H5N3O2, molecular weight 163.13 g/mol) featuring a carboxylic acid functional group at the 2-position of the pyrrolo[2,3-b]pyrazine scaffold . The compound serves as a versatile synthetic intermediate for constructing kinase inhibitor libraries, with the pyrrolo[2,3-b]pyrazine core recognized in the patent literature as a privileged scaffold for targeting JAK, SYK, FGFR, ITK, and other receptor and non-receptor tyrosine kinases [1]. Commercial availability of this specific carboxylic acid derivative enables direct amide coupling or esterification without requiring additional scaffold deprotection steps, a key consideration for medicinal chemistry workflow efficiency.

5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic Acid: Why Structural and Positional Specificity Precludes Simple Analog Substitution


Substitution of 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid with structurally adjacent analogs introduces meaningful functional and synthetic divergence. The 2-carboxylic acid derivative differs fundamentally from the 3-carboxylic acid regioisomer in electronic distribution and hydrogen-bonding geometry, and from the more extensively patented 7-carboxamide series that bears distinct substitution vectors for kinase hinge-binding interactions [1]. The 5H-pyrrolo[2,3-b]pyrazine scaffold exhibits over 100-fold selectivity differences across kinase panels depending on peripheral substitution patterns, as documented in BindingDB for compounds within this chemotype [2]. Furthermore, N-protected variants such as 5-tosyl-5H-pyrrolo[2,3-b]pyrazine (MW 273.31) and 5-methyl-5H-pyrrolo[2,3-b]pyrazine (MW 133.15) introduce additional synthetic steps or alter physicochemical properties in ways that diverge from the free N-H core of the target compound . These distinctions directly affect downstream reaction compatibility, scaffold diversification efficiency, and ultimately the structure-activity relationship exploration path.

5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic Acid: Quantified Differentiation Evidence for Procurement Decision-Making


Regioisomeric Carboxylic Acid Positioning: 2-Carboxylic Acid vs. 3-Carboxylic Acid vs. 7-Carboxamide Scaffold Differentiation

The 2-carboxylic acid derivative represents a specific regioisomer within the pyrrolo[2,3-b]pyrazine scaffold family. The 7-carboxamide scaffold (exemplified in patent WO2011068899A1) has been extensively characterized as a JAK and SYK inhibitor core, with potent derivatives demonstrating JAK3-selective inhibition for autoimmune and inflammatory disease applications [1]. The 2-carboxylic acid regioisomer occupies a distinct vector space relative to the kinase hinge-binding region, enabling diversification along an alternative trajectory compared to the 7-substituted series. The 3-carboxylic acid regioisomer, by contrast, positions the carboxylic acid group in closer proximity to the pyrrole nitrogen, altering the hydrogen-bond donor/acceptor geometry . The target compound's 2-position carboxylic acid allows for amide bond formation orthogonal to the 7-position substitution pattern commonly exploited in the patent literature.

Kinase inhibitor Medicinal chemistry Scaffold regioisomer

N-Protection Status: Free N-H vs. N-Tosyl Protected vs. N-Methyl Substituted Scaffolds

5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid bears a free N-H at the 5-position (molecular weight 163.13 g/mol), distinguishing it from commercially available N-protected variants . The 5-tosyl-protected analog (CAS 1944483-53-7) has a molecular weight of 273.31 g/mol, representing a 67.5% increase in mass that must be removed prior to final compound deprotection [1]. The 5-methyl analog (MW 133.15) is a permanent N-alkylated derivative that precludes subsequent N-H derivatization . The target compound's free N-H permits direct functionalization via alkylation, arylation, or acylation without requiring a deprotection step, thereby reducing synthetic step count and improving overall yield.

Synthetic intermediate Protecting group strategy Medicinal chemistry workflow

Patent-Associated Scaffold Identity: Direct Synthetic Entry to Upadacitinib-Related Chemical Space

The 5H-pyrrolo[2,3-b]pyrazine scaffold constitutes the core heterocycle of Upadacitinib, a marketed JAK1-selective inhibitor for autoimmune indications. The target compound's N-tosylated derivative (5-tosyl-5H-pyrrolo[2,3-b]pyrazine) is cataloged as Upadacitinib Impurity 29 and represents an intermediate in the commercial synthesis of this approved therapeutic agent [1]. Scaled-up preparation protocols for Upadacitinib intermediates utilizing the 5-tosyl-5H-pyrrolo[2,3-b]pyrazine framework have been established in peer-reviewed synthetic methodology literature [2]. The 2-carboxylic acid derivative provides a synthetic entry point to explore structure-activity relationships within this clinically validated chemotype without requiring multi-step construction of the fused bicyclic core.

JAK inhibitor Upadacitinib Pharmaceutical impurity reference

Physicochemical Property Differentiation: Hydrogen Bonding Capacity and logP Profile vs. N-Protected and N-Alkylated Analogs

5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid possesses two hydrogen bond donors (carboxylic acid OH and pyrrole N-H) and four hydrogen bond acceptors, with a calculated logP of -0.838 . This polar, hydrogen-bond-rich profile distinguishes it from N-methylated and N-tosylated analogs. The N-methyl variant eliminates one H-bond donor and increases lipophilicity, while the N-tosyl analog introduces a bulky sulfonamide moiety that substantially alters solubility and permeability characteristics. The target compound's physicochemical signature aligns with lead-like or fragment-like properties suitable for early-stage hit identification and scaffold optimization campaigns, whereas protected variants are better suited as late-stage synthetic intermediates rather than screening candidates.

Drug-likeness Lipinski parameters Physicochemical properties

Commercial Availability and Supply Chain Differentiation: Vendor-Reported Purity and Lead Time Metrics

5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid is commercially available from multiple established vendors with reported purity specifications of ≥97% to 98% . Fluorochem (UK) maintains in-stock inventory across 100 mg to 1 g scale ranges with next-day UK shipping availability . Aladdin Biochemical Technology Corporation (Shanghai) offers the compound at ≥97% purity across 100 mg to 5 g scales . This multi-vendor availability reduces single-source procurement risk. In contrast, the 3-carboxylic acid regioisomer and certain N-protected variants are not as broadly available from validated commercial suppliers, introducing potential supply chain constraints for analog-by-catalog strategies.

Procurement Supply chain Vendor comparison

Kinase Selectivity Profile of Pyrrolo[2,3-b]pyrazine Scaffold Class: >100-Fold Selectivity Observed in Patent-Disclosed Series

Compounds within the 5H-pyrrolo[2,3-b]pyrazine scaffold class have demonstrated >100-fold selectivity across kinase panels in patent-disclosed biological evaluations [1]. Specific optimized derivatives have achieved IC50 values as low as 5 nM against JAK kinases while maintaining selectivity over structurally related kinase families [1]. The pyrrolo[2,3-b]pyrazine core provides a unique hinge-binding geometry compared to the more common pyrrolo[2,3-d]pyrimidine scaffold (exemplified by Tofacitinib and Ruxolitinib), offering alternative selectivity profiles and patentability windows [2]. The 2-carboxylic acid derivative serves as a versatile intermediate for constructing focused libraries that explore this differentiated kinase inhibitor chemical space.

Kinase selectivity JAK inhibitor Scaffold pharmacology

5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic Acid: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Focused Kinase Inhibitor Library Synthesis Targeting JAK, SYK, and FGFR Family Kinases

The compound serves as a carboxylic acid handle-equipped scaffold for parallel amide coupling to generate diverse kinase inhibitor libraries. The free N-H at the 5-position permits orthogonal functionalization via alkylation or arylation without requiring deprotection. The pyrrolo[2,3-b]pyrazine scaffold class has demonstrated >100-fold selectivity across kinase panels in patent-disclosed evaluations, with optimized derivatives achieving IC50 values as low as 5 nM against JAK kinases [1]. The 2-position carboxylic acid differentiates this building block from the more extensively patented 7-carboxamide series, enabling exploration of alternative hinge-binding vectors [2].

Process Chemistry: Intermediate for Upadacitinib-Related Scaffold Exploration and Impurity Reference Standard Development

The 5H-pyrrolo[2,3-b]pyrazine core constitutes the heterocyclic framework of Upadacitinib, a marketed JAK1-selective inhibitor. The N-tosylated derivative of this scaffold is cataloged as Upadacitinib Impurity 29 and serves as an intermediate in the commercial synthetic route [1]. Scaled-up preparation protocols utilizing the 5-tosyl-5H-pyrrolo[2,3-b]pyrazine framework have been established in peer-reviewed methodology literature [2]. The 2-carboxylic acid derivative provides a synthetic entry point to explore structure-activity relationships within this clinically validated chemotype without requiring multi-step construction of the fused bicyclic core.

Fragment-Based Drug Discovery: Lead-Like Scaffold with Favorable Physicochemical Properties for Screening

With a molecular weight of 163.13 g/mol, calculated logP of -0.838, and two hydrogen bond donors, the compound meets lead-like and fragment-like physicochemical criteria suitable for fragment-based screening campaigns [1]. The negative logP indicates favorable aqueous solubility for biochemical and biophysical assays. The free N-H and carboxylic acid provide two distinct vectors for fragment elaboration, enabling efficient hit-to-lead optimization via structure-guided design.

Chemical Biology: Tool Compound Synthesis for Kinase Pathway Elucidation

The compound provides a versatile scaffold for synthesizing chemical probes to interrogate kinase signaling pathways. The 2-position carboxylic acid enables facile conjugation to affinity tags, fluorescent reporters, or biotin via amide bond formation. The scaffold class's demonstrated potency against JAK, SYK, FGFR, and ITK family kinases [1] makes it suitable for developing selective chemical tools to dissect the roles of specific kinases in autoimmune and inflammatory disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.